molecular formula C13H14N2O2 B13709017 Methyl 4-(3,5-Dimethyl-4-pyrazolyl)benzoate

Methyl 4-(3,5-Dimethyl-4-pyrazolyl)benzoate

Cat. No.: B13709017
M. Wt: 230.26 g/mol
InChI Key: YSMKPIXECLCTLJ-UHFFFAOYSA-N
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Description

Methyl 4-(3,5-Dimethyl-4-pyrazolyl)benzoate is a chemical compound featuring a benzoate ester linked to a 3,5-dimethylpyrazole moiety, making it a valuable intermediate in medicinal chemistry and materials science. Pyrazole derivatives are extensively researched for their diverse biological activities. Structurally similar N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have demonstrated significant antiproliferative activity in cancer cell lines, such as MIA PaCa-2 pancreatic cells, and function as autophagy modulators that disrupt mTORC1 signaling, presenting a potential novel mechanism for anticancer therapy . Furthermore, the 3,5-dimethylpyrazole structure is a key building block in organic synthesis. It is utilized in creating donor-acceptor chromophores for non-linear optical (NLO) materials and in the synthesis of complex molecular structures like 1,4-phenylenebis(1H-pyrazol-1-yl)methanone derivatives through reactions with acid chlorides . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

methyl 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoate

InChI

InChI=1S/C13H14N2O2/c1-8-12(9(2)15-14-8)10-4-6-11(7-5-10)13(16)17-3/h4-7H,1-3H3,(H,14,15)

InChI Key

YSMKPIXECLCTLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Formation of a substituted pyrazole ring via cyclization of hydrazine derivatives with 1,3-diketones.
  • Introduction of the benzoate ester moiety either by direct esterification or by nucleophilic substitution on a halogenated benzoate precursor.
  • Functionalization at the pyrazole 4-position to attach the benzoate group.

Detailed Synthetic Route from Literature

A representative synthetic route can be summarized as follows, based on the synthesis of related pyrazolylbenzoate derivatives and diazenylpyrazole compounds (adapted from):

Step Reagents and Conditions Description Yield (%)
1 4-Methylaniline + Acetylacetone + Sodium nitrite + Sodium acetate in ethanol Formation of 3-(2-(p-tolyl)hydrazono)pentane-2,4-dione intermediate via diazotization and coupling Not specified
2 Intermediate (3) + Hydrazine hydrate in glacial acetic acid, reflux 4-5 h Cyclization to form 3,5-dimethyl-4-(p-tolyldiazenyl)-1H-pyrazole High (88-98% for analogous compounds)
3 Reaction of pyrazole derivative with methyl 4-(2-chloroacetamido)benzoate in DMF + K2CO3, heated overnight Nucleophilic substitution to attach benzoate moiety at pyrazole nitrogen, yielding this compound derivatives High (88-98%)

This method involves initial formation of the pyrazole ring system with substituents at positions 3 and 5, followed by functionalization with the benzoate ester group through nucleophilic substitution on a halogenated benzoate derivative.

Alternative Approaches

  • Coordination chemistry methods have been reported for related pyrazole derivatives, involving complexation with metal ions such as silver or magnesium, which can influence crystallization and purity but are less direct for preparing the pure organic compound itself ().
  • Multi-step synthesis involving protected intermediates and subsequent deprotection can be used to improve selectivity and yield.

Experimental Data and Analysis

Spectroscopic Characterization

  • 1H-NMR and 13C-NMR : Confirm the presence of methyl groups at the 3 and 5 positions of the pyrazole ring and the methyl ester group on the benzoate moiety. Characteristic singlets for methyl protons and aromatic protons are observed.
  • DEPT NMR : Used to distinguish between CH, CH2, and CH3 carbons, confirming the substitution pattern on the pyrazole and benzoate rings.
  • Elemental Analysis : Supports the proposed molecular formula and purity of the synthesized compound.

Crystallographic Data

  • Single crystal X-ray diffraction studies on related pyrazole derivatives confirm the structure and substitution pattern. Crystallographic parameters and powder diffraction patterns validate phase purity ().

Summary Table of Key Preparation Parameters

Parameter Details
Starting Materials 4-Methylaniline, acetylacetone, hydrazine hydrate, methyl 4-(2-chloroacetamido)benzoate
Solvents Ethanol, glacial acetic acid, DMF
Reaction Conditions Diazotization at 0°C, reflux for cyclization, heating overnight for substitution
Yields 88-98% for final substitution step
Purification Recrystallization from ethanol
Characterization 1H-NMR, 13C-NMR, DEPT, elemental analysis, X-ray crystallography

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3,5-Dimethyl-4-pyrazolyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methyl groups on the pyrazole ring can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

    Oxidation: Formation of 4-(3,5-dimethyl-4-pyrazolyl)benzoic acid.

    Reduction: Formation of 4-(3,5-dimethyl-4-pyrazolyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-(3,5-Dimethyl-4-pyrazolyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(3,5-Dimethyl-4-pyrazolyl)benzoate depends on its interaction with molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active pyrazole moiety, which can then exert its effects on cellular pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structure is defined by two key elements:

  • Benzoate ester backbone : The methyl ester group distinguishes it from ethyl ester analogs (e.g., I-6230–I-6473 in ) . Ethyl esters typically exhibit slightly higher lipophilicity, which may alter pharmacokinetic profiles.
  • 3,5-Dimethylpyrazole substituent: Unlike piperazine-linked quinoline derivatives (C1–C7 in ) , the pyrazole ring lacks extended conjugation but provides a compact, electron-rich heterocycle. Substituents on the pyrazole (methyl groups at positions 3 and 5) may sterically hinder interactions compared to bulkier quinoline-piperazine systems.

Key Structural Differences:

Compound Core Structure Substituent(s) Ester Group Molecular Weight*
Target Compound Benzoate 3,5-Dimethylpyrazolyl Methyl ~232.24 g/mol
C1–C7 () Benzoate-Piperazine Quinoline-carbonyl with aryl halides Methyl ~450–550 g/mol
I-6230–I-6473 () Benzoate-Phenethyl Pyridazine/isoxazole derivatives Ethyl ~350–400 g/mol

*Molecular weights estimated from structural formulas.

Physicochemical and Functional Implications

  • Lipophilicity : The methyl ester in the target compound likely reduces logP compared to ethyl analogs () but increases it relative to carboxylic acid derivatives.
  • Electron Effects : The 3,5-dimethylpyrazole substituent is electron-donating, contrasting with electron-withdrawing groups (e.g., -Br, -CF$ _3 $) in C2 and C7 (), which enhance stability but reduce solubility .
  • Biological Relevance: Piperazine-quinoline derivatives (C1–C7) are designed for targeted interactions (e.g., kinase inhibition), whereas pyrazole-benzoates may favor compact binding pockets due to their smaller size .

Q & A

Q. What are the optimized synthetic routes for Methyl 4-(3,5-Dimethyl-4-pyrazolyl)benzoate, and how can researchers ensure high yield and purity?

  • Methodological Answer: The synthesis typically involves multi-step reactions, such as coupling pyrazole derivatives with benzoate precursors under reflux conditions. For example, hydrazide intermediates (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) can be refluxed in polar aprotic solvents like DMSO for 18 hours, followed by distillation and crystallization . To optimize yield and purity, researchers should:
  • Use continuous flow reactors for efficient heat and mass transfer.
  • Purify via column chromatography or recrystallization (e.g., water-ethanol mixtures).
  • Monitor reactions with TLC/HPLC and confirm purity via melting point analysis .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer:
  • NMR Spectroscopy : Provides detailed information on hydrogen and carbon environments, confirming functional group integration .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves bond lengths and angles using programs like SHELXL for refinement. For example, SHELX software (e.g., SHELXL-2018) is widely used for small-molecule structural analysis .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer:
  • Refer to Safety Data Sheets (SDS) for GHS classifications (e.g., Acute Toxicity Category 4 for oral/dermal/inhalation exposure) .
  • Use PPE (gloves, lab coats, goggles) and work in a fume hood.
  • Store in airtight containers away from light and moisture to prevent degradation .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer:
  • Comparative SAR Studies : Systematically modify substituents (e.g., chloro, hydroxy groups) and evaluate activity trends. For example, dichloro and dihydroxy groups in analogous compounds significantly alter biological reactivity .
  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and enzyme inhibition protocols (e.g., IC50 measurements) to reduce variability .
  • Data Reprodubility : Validate findings across multiple labs using identical synthetic batches and assay conditions .

Q. What strategies are employed to elucidate the mechanism of action of this compound in pharmacological studies?

  • Methodological Answer:
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina to predict binding affinities .
  • In Vitro Assays : Measure inhibition of specific enzymes (e.g., cyclooxygenase-2) via spectrophotometric methods.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters of ligand-protein interactions .

Q. How does the introduction of electron-withdrawing/donating groups at specific positions alter the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer:
  • Substituent Effects : Electron-withdrawing groups (e.g., -NO2) activate the benzoate ester toward nucleophilic attack, while electron-donating groups (e.g., -OCH3) deactivate it.
  • Reaction Optimization : Use polar solvents (e.g., DMF) and catalysts (e.g., Pd/C) to enhance reaction rates. Monitor progress via HPLC with UV detection .
  • Case Study : Analogous compounds with dichlorophenyl substituents show enhanced electrophilicity, enabling efficient amide bond formation .

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